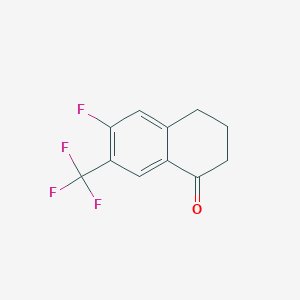

6-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one

Description

6-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a fluorinated and trifluoromethyl-substituted derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold. This compound features:

- Fluorine at position 7 of the naphthalenone ring, enhancing electron-withdrawing effects and metabolic stability .

- Trifluoromethyl (-CF₃) at position 7, contributing to lipophilicity and steric bulk, which can influence binding affinity in biological systems .

- A saturated cyclohexenone ring (positions 3 and 4), reducing aromaticity and enabling conformational flexibility .

Synthesis: The compound is synthesized via Claisen-Schmidt condensation between a fluorinated DHN precursor and a trifluoromethyl-substituted benzaldehyde derivative, followed by isolation and crystallization for structural validation .

Properties

Molecular Formula |

C11H8F4O |

|---|---|

Molecular Weight |

232.17 g/mol |

IUPAC Name |

6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H8F4O/c12-9-4-6-2-1-3-10(16)7(6)5-8(9)11(13,14)15/h4-5H,1-3H2 |

InChI Key |

BHCUOBBWMCTPAL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC(=C(C=C2C(=O)C1)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one typically involves the introduction of fluoro and trifluoromethyl groups into a naphthalenone framework. One common method involves the fluorination of a suitable naphthalenone precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst such as copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of naphthoquinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted naphthalenones with various functional groups.

Scientific Research Applications

6-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Structural Insights :

- Single-crystal X-ray diffraction reveals an E-configuration at the α,β-unsaturated ketone moiety (C11=C12), critical for intermolecular interactions .

Comparison with Similar Compounds

Below is a systematic comparison of 6-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one with structurally analogous DHN derivatives, focusing on substituents, physicochemical properties, and biological relevance.

Structural Analogues

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to methoxy- or bromo-substituted analogues, enhancing membrane permeability .

- Melting/Boiling Points : Compounds with bulkier substituents (e.g., bis-CF₃) exhibit higher thermal stability, whereas methoxy derivatives may have lower melting points due to reduced crystallinity .

Key Research Findings

Substituent Effects :

- Fluorine at position 7 enhances metabolic stability by resisting oxidative degradation, a common issue with methoxy groups .

- Trifluoromethyl groups improve binding to hydrophobic pockets in enzyme active sites, as observed in anti-inflammatory assays .

Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., -F, -CF₃) at position 7 correlate with higher anti-inflammatory activity compared to electron-donating groups (-OCH₃) .

- Stereochemistry : The E-configuration of the α,β-unsaturated ketone is essential for maintaining hydrogen-bonding interactions with biological targets .

Crystallographic Insights :

- Hydrogen-bonding networks involving chloride ions (in salt forms) stabilize the crystal lattice, as seen in hydrochloride salts of related DHN derivatives .

Biological Activity

6-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a synthetic compound belonging to the dihydronaphthalenone class. Its unique structural features, including the presence of a fluorine atom and a trifluoromethyl group, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a naphthalene core with specific substitutions that enhance its reactivity. The structural formula can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C12H8F4O |

| Molecular Weight | 256.19 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 330.8 °C at 760 mmHg |

Research indicates that the biological activity of this compound is primarily linked to its interactions with various biological targets. These interactions may include:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, potentially through mechanisms that disrupt cellular membranes or inhibit key metabolic pathways.

- Antiparasitic Activity : In studies involving Plasmodium falciparum, the compound demonstrated significant antiplasmodial activity, with IC50 values indicating effective inhibition of both chloroquine-sensitive and resistant strains .

- Antioxidant Properties : The presence of electronegative substituents enhances its ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

Antimicrobial Activity

A study assessing the antibacterial properties of structurally similar compounds highlighted that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was suggested to involve hydrogen bonding and van der Waals interactions with bacterial cell wall components .

Antiparasitic Activity

In vitro assays demonstrated that this compound effectively inhibited Plasmodium falciparum strains with IC50 values as low as 0.0049 μg/mL for the chloroquine-sensitive strain (3D7) and 0.12 μg/mL for the chloroquine-resistant strain (FCR-3). These results indicate a promising avenue for developing new antimalarial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one | Fluorine at position 6 | Moderate antibacterial activity |

| 7-Fluoro-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | Trifluoromethyl at position 5 | Reduced antiplasmodial activity |

| 7-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | Chlorine instead of fluorine at position 7 | Different reactivity profile |

Case Studies

- Antimalarial Development : A recent study focused on synthesizing derivatives of naphthoquinones based on this compound's structure showed enhanced activity against resistant malaria strains. The derivatives maintained similar binding interactions with dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis in Plasmodium species .

- Synthesis and Green Chemistry Approaches : Innovative synthetic routes utilizing green chemistry principles were developed for producing this compound efficiently while minimizing environmental impact. These methods have been crucial for advancing research into its biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.